

# Early Clinical Studies on Omadacycline: A Technical Overview of Safety and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Guide for Researchers and Drug Development Professionals

Omadacycline, a novel aminomethylcycline antibiotic, has emerged as a promising therapeutic agent in an era of increasing antimicrobial resistance. As a semi-synthetic derivative of minocycline, it is designed to overcome common tetracycline resistance mechanisms, demonstrating a broad spectrum of activity against Gram-positive, Gram-negative, anaerobic, and atypical bacteria.[1][2] This technical guide provides a comprehensive analysis of the early clinical studies that have evaluated the safety and efficacy of omadacycline, with a focus on quantitative data, experimental protocols, and visual representations of key concepts.

#### **Mechanism of Action**

Omadacycline exerts its antibacterial effect by inhibiting bacterial protein synthesis.[3][4] It binds with high affinity to the 30S ribosomal subunit, effectively blocking the binding of aminoacyl-tRNA to the A site of the ribosome.[5][6] This action prevents the incorporation of amino acids into elongating peptide chains, ultimately leading to the cessation of protein synthesis and inhibition of bacterial growth.[4] A key advantage of omadacycline is its ability to evade the two primary mechanisms of tetracycline resistance: efflux pumps and ribosomal protection.[2][3]





Click to download full resolution via product page

Omadacycline's Mechanism of Action

#### **Phase I Clinical Studies**

Early Phase I studies were crucial in establishing the pharmacokinetic profile and initial safety and tolerability of omadacycline in healthy subjects. These studies explored both intravenous (IV) and oral (PO) formulations.

A Phase 1b, randomized, open-label study in 31 women with cystitis evaluated three different dosing regimens over 5 days.[7] The study aimed to determine the pharmacokinetics, safety, and clinical outcomes of omadacycline in this patient population.[7]

## **Experimental Protocol: Phase 1b Cystitis Study**

- Study Design: Randomized, open-label, multicenter study.[7]
- Participants: 31 adult women with symptoms of cystitis and a positive urine leukocyte esterase test.[7]



- Dosing Regimens:
  - Group 1: 200 mg IV on day 1, then 300 mg PO daily.[7]
  - Group 2: 300 mg PO every 12 hours on day 1, then 300 mg PO daily.[7]
  - Group 3: 450 mg PO every 12 hours on day 1, then 450 mg PO daily.[7]
- Pharmacokinetic Assessments: Blood and urine samples were collected over the 5-day treatment period to determine omadacycline concentrations.
- Efficacy Endpoints: Investigator-assessed clinical response at the end of treatment (Day 6) and at a post-treatment evaluation (5-9 days after the last dose). Microbiological response was also assessed.[7]
- Safety Assessments: Monitoring of treatment-emergent adverse events (TEAEs).[7]





Click to download full resolution via product page

Workflow of the Phase 1b Study in Cystitis

# **Safety and Efficacy Findings**



| Outcome                                            | Group 1<br>(IV/PO)  | Group 2<br>(300mg PO) | Group 3<br>(450mg PO) | Overall                    |
|----------------------------------------------------|---------------------|-----------------------|-----------------------|----------------------------|
| Pharmacokinetic s                                  |                     |                       |                       |                            |
| Mean Urine<br>Concentration<br>(Day 5)             | -                   | -                     | -                     | 17.94 to 48.12<br>μg/ml[7] |
| Safety                                             |                     |                       |                       |                            |
| Most Common<br>TEAEs                               | Nausea,<br>Vomiting | Nausea,<br>Vomiting   | Nausea,<br>Vomiting   | Gastrointestinal[7]        |
| Nausea<br>Incidence                                | 60%                 | 73%                   | 70%                   | 60-73%[7]                  |
| Vomiting<br>Incidence                              | 20%                 | 40%                   | 20%                   | 20-40%[7]                  |
| Efficacy                                           |                     |                       |                       |                            |
| Clinical Success at EOT                            | -                   | -                     | -                     | 94%[7]                     |
| Clinical Success at PTE                            | -                   | -                     | -                     | 84%[7]                     |
| Favorable<br>Microbiological<br>Response at<br>PTE | -                   | -                     | -                     | 78%[7]                     |

#### **Phase II Clinical Studies**

Phase II studies further evaluated the safety, efficacy, and tolerability of omadacycline in specific patient populations. A notable Phase IIb study investigated oral omadacycline for the treatment of nontuberculous mycobacterial (NTM) pulmonary disease caused by Mycobacterium abscessus complex (MABc).[8][9][10]



## **Experimental Protocol: Phase IIb NTM Study**

- Study Design: Double-blind, placebo-controlled, randomized study.[10]
- Participants: 66 adult patients with NTM pulmonary disease caused by MABc.[9][10]
- Randomization: 1.5:1 ratio to either omadacycline or placebo.[10]
- Treatment Arms:
  - Omadacycline group (n=41).[10]
  - Placebo group (n=25).[10]
- Treatment Duration: 84 days, with a 30-day safety follow-up period.[10]
- Primary Efficacy Endpoint: Response on the NTM Symptom Assessment Scale at day 84.[9]
- Secondary Endpoints: Microbiological response (sputum culture conversion).[8][11]

## **Safety and Efficacy Findings**



| Outcome                                                           | Omadacycline<br>(n=41)              | Placebo (n=25) | p-value   |
|-------------------------------------------------------------------|-------------------------------------|----------------|-----------|
| Efficacy                                                          |                                     |                |           |
| ≥50% Improvement in NTM Symptoms (Evaluation 1)                   | 34.1%[9][10]                        | 20%[9][10]     | 0.218[11] |
| ≥50% Improvement in NTM Symptoms without Worsening (Evaluation 2) | 34.1%[8][9][10]                     | 12%[8][9][10]  | 0.046[11] |
| Negative Sputum Cultures for MABc at Day 84                       | 56.4%[8][11]                        | 29.2%[8][11]   | 0.035[11] |
| Safety                                                            |                                     |                |           |
| Most Common TEAEs                                                 | Gastrointestinal symptoms[8][9][10] | -              | -         |
| Treatment Discontinuation due to Adverse Events                   | 9.8%[8][9][10]                      | -              | -         |
| Serious Adverse<br>Events                                         | 0                                   | 2[10][11]      | -         |
| Deaths                                                            | 0[8][9][10]                         | 0[9][10]       | -         |

## **Phase III Clinical Studies**

Pivotal Phase III trials have demonstrated the noninferiority of omadacycline to standard-of-care antibiotics in treating acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP).[12][13]

#### **ABSSSI: OASIS-1 and OASIS-2 Studies**

## Foundational & Exploratory





An integrated analysis of two Phase III studies, OASIS-1 (IV to oral) and OASIS-2 (oral only), compared omadacycline to linezolid for the treatment of ABSSSI.[14][15]

- Study Design: Randomized, double-blind, noninferiority trials.[4][12]
- Participants: Adults with ABSSSI.[14]
- Treatment Arms:
  - OASIS-1: IV omadacycline or IV linezolid, with an option to transition to oral therapy.[14]
     [15]
  - OASIS-2: Oral omadacycline or oral linezolid.[14]
- Treatment Duration: 7 to 14 days.[4][14]
- Primary Efficacy Endpoint (FDA): Early clinical response (ECR) at 48-72 hours, defined as a
   ≥20% reduction in lesion size without rescue antibacterial therapy.[14]
- Secondary Efficacy Endpoint (EMA): Investigator-assessed clinical response at the posttreatment evaluation (PTE), 7-14 days after the last dose.[4][14]



| Outcome                                              | Omadacycline<br>(n=691) | Linezolid (n=689) | Difference (95% CI)   |
|------------------------------------------------------|-------------------------|-------------------|-----------------------|
| Efficacy                                             |                         |                   |                       |
| Early Clinical<br>Response (ECR)                     | 86.2%[15]               | 83.9%[15]         | 2.3 (-1.5 to 6.2)[15] |
| Investigator-Assessed<br>Clinical Response at<br>PTE | 86.1%[12]               | 83.6%[12]         | 2.5 (-3.2 to 8.2)[12] |
| Safety                                               |                         |                   |                       |
| Any Treatment-<br>Emergent Adverse<br>Event (TEAE)   | 51.1%[15]               | 41.2%[15]         | -                     |
| Most Common TEAEs                                    | Gastrointestinal[2]     | -                 | -                     |

## **CABP: OPTIC Study**

The OPTIC (Omadacycline for Pneumonia Treatment in the Community) trial was a Phase III, multicenter, double-blind, noninferiority study comparing omadacycline to moxifloxacin for the treatment of CABP.[12]

- Study Design: Randomized, double-blind, noninferiority trial.[4][12]
- Participants: 774 adult patients with CABP.[12]
- Treatment Arms:
  - Omadacycline group (n=386): IV omadacycline with an option to transition to oral.[12]
  - Moxifloxacin group (n=388): IV moxifloxacin with an option to transition to oral.[12]
- Treatment Duration: 7 to 14 days.[4][12]
- Primary Efficacy Endpoint: Early clinical response at 72-120 hours, defined as survival with improvement in at least two of four symptoms (cough, sputum production, pleuritic chest



pain, and dyspnea) without worsening.[12]

 Secondary Efficacy Endpoint: Investigator-assessed clinical response at PTE, 5-10 days after the last dose.[12]

| Outcome                                              | Omadacycline<br>(n=386) | Moxifloxacin<br>(n=388) | Difference (95% CI)    |
|------------------------------------------------------|-------------------------|-------------------------|------------------------|
| Efficacy                                             |                         |                         |                        |
| Early Clinical<br>Response                           | 81.1%[12]               | 82.7%[12]               | -1.6 (-7.1 to 3.8)[12] |
| Investigator-Assessed<br>Clinical Response at<br>PTE | 87.6%[12]               | 85.1%[12]               | 2.5 (-2.4 to 7.4)[12]  |
| Safety                                               |                         |                         |                        |
| Any Treatment-<br>Emergent Adverse<br>Event (TEAE)   | 41.1%[12]               | 48.5%[12]               | -                      |
| Gastrointestinal<br>TEAEs                            | 10.2%[12]               | 18.0%[12]               | -                      |
| Diarrhea                                             | 1%[12]                  | 8%[12]                  | -                      |
| Deaths                                               | 8 (2.1%)[16]            | 4 (1.0%)[16]            | -                      |

#### Conclusion

The early clinical development program for omadacycline has consistently demonstrated its efficacy and a generally manageable safety profile across a range of bacterial infections. The noninferiority of omadacycline compared to established standard-of-care antibiotics in Phase III trials for ABSSSI and CABP, along with promising results in challenging infections like NTM pulmonary disease, underscores its potential as a valuable addition to the antibacterial armamentarium. The most frequently reported adverse events are gastrointestinal in nature and are generally mild to moderate. Further research and post-marketing surveillance will continue to refine the understanding of omadacycline's role in clinical practice.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. mdpi.com [mdpi.com]
- 2. Omadacycline Wikipedia [en.wikipedia.org]
- 3. Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacy.hsc.wvu.edu [pharmacy.hsc.wvu.edu]
- 5. Omadacycline PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Pharmacokinetics, Safety, and Clinical Outcomes of Omadacycline in Women with Cystitis: Results from a Phase 1b Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. trial.medpath.com [trial.medpath.com]
- 9. Positive Phase II top-line data highlights omadacycline's potential in the NTM market [clinicaltrialsarena.com]
- 10. Paratek Pharmaceuticals Announces Positive Top-Line Data from Phase 2b Study of Oral Omadacycline (OMC) in Nontuberculous Mycobacterial (NTM) Abscessus Pulmonary Disease - BioSpace [biospace.com]
- 11. Paratek Pharmaceuticals Reports Positive Phase 2b Results for Oral Omadacycline in NTM Abscessus Pulmonary Disease [synapse.patsnap.com]
- 12. Omadacycline trials show efficacy for pneumonia, skin infections | CIDRAP [cidrap.umn.edu]
- 13. academic.oup.com [academic.oup.com]
- 14. Safety and efficacy of omadacycline by BMI categories and diabetes history in two Phase III randomized studies of patients with acute bacterial skin and skin structure infections -PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. clinician.nejm.org [clinician.nejm.org]



 To cite this document: BenchChem. [Early Clinical Studies on Omadacycline: A Technical Overview of Safety and Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609741#early-clinical-studies-on-the-safety-and-efficacy-of-omadacycline]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com